2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone
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Overview
Description
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the benzimidazole and piperidine moieties. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction
Scientific Research Applications
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with pyrazole, benzimidazole, or piperidine rings. Examples include:
- 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
- 3-(2-Pyridinyl)-1H-pyrazol-5-amine dihydrochloride Compared to these compounds, 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O/c1-26-19-10-6-5-9-18(19)23-21(26)15-11-13-27(14-12-15)22(28)20-16-7-3-2-4-8-17(16)24-25-20/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,24,25) |
InChI Key |
YWLWXXDOEPROHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)C4=NNC5=C4CCCCC5 |
Origin of Product |
United States |
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